ethyl 6-(N-(2-chloro-4-fluorophenyl)sulfamoyl)cyclohex-1-enecarboxylate
Overview
Description
It is primarily recognized for its role as a selective inhibitor of Toll-like receptor 4 (TLR4)-mediated cytokine production through the suppression of intracellular signaling . This compound has garnered significant attention due to its potential therapeutic applications in treating inflammatory diseases.
Mechanism of Action
Target of Action
The primary target of ethyl 6-(N-(2-chloro-4-fluorophenyl)sulfamoyl)cyclohex-1-enecarboxylate, also known as TAK-242, is Toll-Like Receptor 4 (TLR4) . TLR4 is a protein that plays a crucial role in the innate immune system by recognizing pathogen-associated molecular patterns, leading to the production of proinflammatory mediators .
Mode of Action
TAK-242 selectively inhibits TLR4-mediated cytokine production through suppression of intracellular signaling .
Biochemical Pathways
Upon LPS stimulation, TLR4 triggers a cascade of intracellular signaling events, leading to the activation of mitogen-activated protein kinases and the production of proinflammatory cytokines . TAK-242 inhibits the phosphorylation of these kinases, thereby suppressing the production of cytokines such as NO, tumor necrosis factor-α (TNF-α), and interleukin (IL)-6 .
Result of Action
TAK-242 effectively suppresses the production of multiple cytokines, including NO, TNF-α, and IL-6, in both mouse and human cells . This suppression occurs in a concentration-dependent manner, with 50% inhibitory concentrations (IC50) ranging from 1.1 to 33 nM .
Preparation Methods
The synthesis of ethyl 6-(N-(2-chloro-4-fluorophenyl)sulfamoyl)cyclohex-1-enecarboxylate involves several steps. One method includes the coupling of sulfonyl chlorides and anilines with concomitant double bond migration in the presence of triethylamine . Another approach involves the use of optically active cyclohexene derivatives, which are synthesized through efficient synthetic methods . Industrial production methods typically involve optimizing these synthetic routes to achieve high yields and purity.
Chemical Reactions Analysis
Ethyl 6-(N-(2-chloro-4-fluorophenyl)sulfamoyl)cyclohex-1-enecarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly involving the sulfonamide group, to form various substituted products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 6-(N-(2-chloro-4-fluorophenyl)sulfamoyl)cyclohex-1-enecarboxylate has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studying the inhibition of TLR4 signaling pathways.
Biology: The compound is employed in research involving cytokine production and inflammatory responses.
Industry: It is used in the development of anti-inflammatory drugs and other pharmaceutical applications.
Comparison with Similar Compounds
Ethyl 6-(N-(2-chloro-4-fluorophenyl)sulfamoyl)cyclohex-1-enecarboxylate is unique due to its selective inhibition of TLR4 signaling. Similar compounds include other cyclohexene derivatives that also inhibit cytokine production, such as:
Alkyl 6-(N-substituted sulfamoyl)cyclohex-1-ene-1-carboxylate: These compounds exhibit similar inhibitory activities against nitric oxide and cytokine production.
Resatorvid: Another TLR4 inhibitor with comparable mechanisms of action.
These compounds share structural similarities but differ in their specific substituents and inhibitory potencies.
Properties
IUPAC Name |
ethyl 6-[(2-chloro-4-fluorophenyl)sulfamoyl]cyclohexene-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClFNO4S/c1-2-22-15(19)11-5-3-4-6-14(11)23(20,21)18-13-8-7-10(17)9-12(13)16/h5,7-9,14,18H,2-4,6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEEIJTHMHDMWLJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CCCCC1S(=O)(=O)NC2=C(C=C(C=C2)F)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClFNO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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